Cas no 51050-54-5 (3-chloro-1H-isochromen-1-one)

3-chloro-1H-isochromen-1-one 化学的及び物理的性質
名前と識別子
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- 3-chloro-1H-isochromen-1-one
- BCA05054
- DTXSID30340007
- 3-Chloroisocoumarin
- 51050-54-5
- Z1198723772
- EN300-215499
- DTXCID10291088
- 3-Chloro-1H-isochromen-1-one
- SCHEMBL6449120
- 3-Chloro-1H-isochromen-1-one #
- AKOS006372200
-
- MDL: MFCD07772897
- インチ: InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
- InChIKey: ITVAVBDLYOFKIJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 179.9978071g/mol
- どういたいしつりょう: 179.9978071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-chloro-1H-isochromen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215499-0.5g |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 95.0% | 0.5g |
$331.0 | 2025-02-20 | |
TRC | C621610-50mg |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | C621610-250mg |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 250mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-215499-0.25g |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
Enamine | EN300-215499-1.0g |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 95.0% | 1.0g |
$442.0 | 2025-02-20 | |
1PlusChem | 1P00DIVF-2.5g |
3-CHLOROISOCOUMARIN |
51050-54-5 | 95% | 2.5g |
$1134.00 | 2024-04-30 | |
Aaron | AR00DJ3R-250mg |
3-CHLOROISOCOUMARIN |
51050-54-5 | 95% | 250mg |
$270.00 | 2025-01-24 | |
Aaron | AR00DJ3R-2.5g |
3-CHLOROISOCOUMARIN |
51050-54-5 | 95% | 2.5g |
$1218.00 | 2023-12-13 | |
Enamine | EN300-215499-10g |
3-chloro-1H-isochromen-1-one |
51050-54-5 | 95% | 10g |
$1900.0 | 2023-09-16 | |
A2B Chem LLC | AG30187-100mg |
3-CHLOROISOCOUMARIN |
51050-54-5 | 95% | 100mg |
$166.00 | 2024-04-19 |
3-chloro-1H-isochromen-1-one 関連文献
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1. CCXI.—The action of phosphorus pentachloride on homophthalic acidWilliam Davies,Harry Gordon Poole J. Chem. Soc. 1928 1616
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2. Formula index
3-chloro-1H-isochromen-1-oneに関する追加情報
Professional Introduction to 3-chloro-1H-isochromen-1-one (CAS No. 51050-54-5)
3-chloro-1H-isochromen-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 51050-54-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isochromene class, which is known for its diverse biological activities and potential applications in drug development. The presence of a chlorine substituent at the third position of the isochromene ring system imparts unique chemical and pharmacological properties, making it a subject of intense study.
The structural framework of 3-chloro-1H-isochromen-1-one consists of a benzopyranone core, which is a common motif in many bioactive molecules. The benzopyranone scaffold is characterized by its ability to interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes. The introduction of a chlorine atom at the 3-position enhances the electrophilicity of the ring, facilitating further functionalization and reactivity. This feature makes it a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules.
In recent years, 3-chloro-1H-isochromen-1-one has been extensively investigated for its potential therapeutic applications. One of the most promising areas of research has been its role as a precursor in the synthesis of bioactive natural products and pharmacologically relevant compounds. The compound’s ability to undergo various chemical transformations, such as nucleophilic substitution and cyclization reactions, allows for the creation of structurally diverse derivatives with tailored biological activities.
Recent studies have highlighted the pharmacological significance of isochromene derivatives, including 3-chloro-1H-isochromen-1-one. Research indicates that these compounds exhibit a range of biological effects, such as anti-inflammatory, antioxidant, and antimicrobial properties. For instance, derivatives of isochromene have been shown to inhibit key inflammatory pathways by modulating enzyme activity and receptor binding. This has sparked interest in exploring their potential as therapeutic agents for chronic inflammatory diseases.
The synthesis of 3-chloro-1H-isochromen-1-one involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. One common synthetic route involves the condensation of resorcinol with chloral hydrate under acidic conditions, followed by cyclization to form the benzopyranone core. The subsequent introduction of the chlorine substituent can be achieved through electrophilic aromatic substitution reactions, where chlorinating agents such as phosphorus oxychloride are typically employed.
The chemical reactivity of 3-chloro-1H-isochromen-1-one also makes it a valuable tool in medicinal chemistry for designing novel drug candidates. The chlorine atom at the 3-position serves as a handle for further functionalization, allowing chemists to introduce various pharmacophores and optimize bioavailability. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their efficacy and safety profiles.
In addition to its pharmaceutical applications, 3-chloro-1H-isochromen-1-one has found utility in other areas of chemical research. Its unique structural features make it an interesting candidate for studying molecular interactions and developing new materials with specialized properties. For example, researchers have explored its potential as a ligand in coordination chemistry, where it can form complexes with metal ions to create catalysts or sensors.
The growing body of research on isochromene derivatives underscores their importance in modern chemistry and medicine. As synthetic methodologies continue to advance, new derivatives of 3-chloro-1H-isochromen-1-one are likely to emerge with enhanced functionalities and improved therapeutic potentials. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for human health.
The future prospects for 3-chloro-1H-isochromen-1-one are promising, with ongoing studies focusing on optimizing its synthesis and exploring new applications. Innovations in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process, enabling faster identification of novel derivatives with desirable pharmacological properties.
In conclusion, 3-chloro-1H-isochromen-1-one (CAS No. 51050-54-5) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from drug development to material science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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